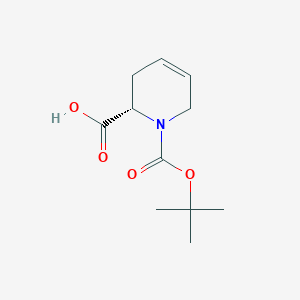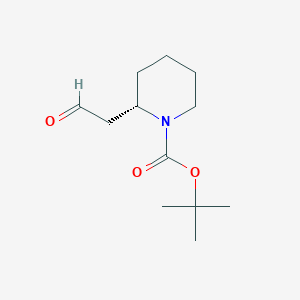![molecular formula C38H21F34P B1610349 Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine CAS No. 892154-91-5](/img/structure/B1610349.png)
Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine
Descripción general
Descripción
Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine: is a phosphine ligand with the empirical formula C38H21F34P and a molecular weight of 1154.49 g/mol . This compound is known for its high fluorine content, which imparts unique properties such as high thermal stability and resistance to chemical degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine typically involves the reaction of 4-(1H,1H,2H,2H-perfluorodecyl)phenyl with phenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine is known to participate in various types of reactions, including:
Oxidation: The compound can undergo oxidation to form phosphine oxides.
Substitution: It can act as a ligand in substitution reactions, particularly in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Typical conditions involve the use of metal catalysts like palladium or platinum in organic solvents.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine is used as a ligand in various catalytic processes, including Buchwald-Hartwig cross-coupling , Heck reaction , Hiyama coupling , Negishi coupling , Sonogashira coupling , Stille coupling , and Suzuki-Miyaura coupling .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s stability and reactivity make it a potential candidate for developing new pharmaceuticals and diagnostic agents .
Industry: In industry, the compound’s unique properties are leveraged in the development of advanced materials, particularly those requiring high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles . The fluorine atoms in the compound enhance its stability and reactivity by providing electron-withdrawing effects, which can influence the electronic properties of the metal center .
Comparación Con Compuestos Similares
- Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride
- Bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phenylphosphine
Uniqueness: Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Propiedades
IUPAC Name |
bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H21F34P/c39-23(40,25(43,44)27(47,48)29(51,52)31(55,56)33(59,60)35(63,64)37(67,68)69)16-14-18-6-10-21(11-7-18)73(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(41,42)26(45,46)28(49,50)30(53,54)32(57,58)34(61,62)36(65,66)38(70,71)72/h1-13H,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNZJNJORCMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H21F34P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475159 | |
| Record name | Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892154-91-5 | |
| Record name | Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)







